![molecular formula C13H22F2N2O2 B1520818 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane CAS No. 1221818-66-1](/img/structure/B1520818.png)
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane
Overview
Description
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane, also known as tert-butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, is a chemical compound with the molecular formula C13H20F2N2O3 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is characterized by a spirocyclic structure, which consists of two fused rings of different sizes . The compound contains two fluorine atoms, which are known to influence the chemical and physical properties of the molecule .Physical And Chemical Properties Analysis
The molecular weight of 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is 290.31 . The compound is typically stored at room temperature .Scientific Research Applications
Pharmaceutical Research
The compound’s unique structure, featuring a spirocyclic framework and difluoro groups, makes it a valuable synthetic intermediate in pharmaceutical research . Its rigid bicyclic system can be used to explore spatial conformation constraints in molecular design, potentially leading to the development of new drugs with enhanced stability and specificity.
Material Science
In material science, the tert-butyl ester group of the compound provides a protective functionality that can be removed after polymerization processes . This characteristic is particularly useful in the synthesis of advanced polymers and resins, where precise control over the molecular architecture is crucial.
Organofluorine Chemistry
As an organofluorine compound, 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is involved in the study of carbon-fluorine bond interactions . The presence of fluorine atoms can significantly alter the physical and chemical properties of molecules, making them valuable in the development of agrochemicals and surface coatings.
Bioconjugation Techniques
The compound’s diazaspiro core can serve as a scaffold for bioconjugation, where it can be used to link biomolecules with other chemical entities . This application is essential in creating targeted drug delivery systems and diagnostic tools.
Catalysis
Spirocyclic compounds like 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane can act as ligands in catalytic systems . Their rigid structures can influence the stereochemistry of catalytic reactions, which is vital in producing enantiomerically pure substances for pharmaceutical applications.
Neuroscience Research
The nitrogen-containing rings of the compound may mimic certain neurotransmitter analogs, allowing researchers to use them in the study of neural receptor activity and brain function . This could lead to breakthroughs in understanding neurological diseases and developing new treatments.
Safety And Hazards
properties
IUPAC Name |
tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-13(14,15)12(9-17)4-6-16-8-12/h16H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGYLCWXJRNFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150740 | |
Record name | 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane | |
CAS RN |
1221818-66-1 | |
Record name | 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221818-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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